molecular formula C13H8FNO2 B6375855 2-Cyano-5-(5-fluoro-2-hydroxyphenyl)phenol CAS No. 1261949-78-3

2-Cyano-5-(5-fluoro-2-hydroxyphenyl)phenol

Cat. No.: B6375855
CAS No.: 1261949-78-3
M. Wt: 229.21 g/mol
InChI Key: SYPSYMBJGVALHY-UHFFFAOYSA-N
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Description

2-Cyano-5-(5-fluoro-2-hydroxyphenyl)phenol is an organic compound with the molecular formula C13H8FNO2 This compound is characterized by the presence of a cyano group, a fluorine atom, and a hydroxyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(5-fluoro-2-hydroxyphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general reaction scheme involves the coupling of a halogenated biphenyl derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(5-fluoro-2-hydroxyphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-5-(5-fluoro-2-hydroxyphenyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(5-fluoro-2-hydroxyphenyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the hydroxyl group can form hydrogen bonds with target molecules. The fluorine atom can enhance the compound’s binding affinity and selectivity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-5-(2-hydroxyphenyl)phenol
  • 2-Cyano-5-(5-chloro-2-hydroxyphenyl)phenol
  • 2-Cyano-5-(5-bromo-2-hydroxyphenyl)phenol

Uniqueness

2-Cyano-5-(5-fluoro-2-hydroxyphenyl)phenol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable compound in pharmaceutical research.

Properties

IUPAC Name

4-(5-fluoro-2-hydroxyphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO2/c14-10-3-4-12(16)11(6-10)8-1-2-9(7-15)13(17)5-8/h1-6,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPSYMBJGVALHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684709
Record name 5'-Fluoro-2',3-dihydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-78-3
Record name 5'-Fluoro-2',3-dihydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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